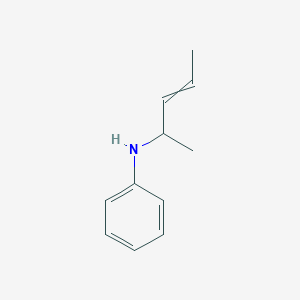

N-(Pent-3-en-2-yl)aniline

Description

This compound belongs to the class of N-alkenylanilines, characterized by unsaturated aliphatic chains that influence electronic and steric properties.

Properties

CAS No. |

37857-41-3 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-pent-3-en-2-ylaniline |

InChI |

InChI=1S/C11H15N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h3-10,12H,1-2H3 |

InChI Key |

HYDCNLRVDPZUPE-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Nitro Compounds: One common method for preparing aniline derivatives involves the reduction of nitro compounds.

Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of aryl halides with amines.

Industrial Production Methods: Industrial production of aniline derivatives often involves the catalytic hydrogenation of nitrobenzene. This process uses catalysts such as palladium on carbon under high-pressure hydrogen gas .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Aniline derivatives can undergo oxidation reactions to form nitroso compounds, nitro compounds, or azobenzenes depending on the oxidizing agent used.

Reduction: Reduction of aniline derivatives can lead to the formation of amines or other reduced products.

Substitution: Aniline derivatives can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products:

Oxidation: Nitroso compounds, nitro compounds, azobenzenes.

Reduction: Amines.

Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

Chemistry: N-(Pent-3-en-2-yl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and polymers .

Biology and Medicine: Aniline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, aniline derivatives are used in the production of rubber processing chemicals, herbicides, and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(Pent-3-en-2-yl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, which can donate electron pairs to electrophilic centers. This nucleophilic behavior is crucial in many of its chemical reactions, including substitutions and additions .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The pent-3-en-2-yl group introduces a conjugated alkene moiety, which may enhance electron delocalization compared to saturated or aromatic substituents. Key comparisons include:

Key Findings :

- Electronic Effects : The alkene in this compound likely reduces basicity compared to N-benzyl analogs due to conjugation with the aromatic ring. In contrast, nitro groups (e.g., in N-benzyl-3-nitroaniline) strongly withdraw electrons, making the amine nitrogen less nucleophilic .

- Steric Effects : The pentenyl substituent imposes moderate steric hindrance, similar to benzyl groups but less than bulkier arylalkynyl groups (e.g., phenylpropynyl in ) .

Reactivity Comparison :

- Nitroso Derivatives : highlights nitrosoaniline derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline) undergoing nucleophilic substitution. The pentenyl group in this compound could similarly participate in Michael additions or Diels-Alder reactions due to its conjugated double bond.

- Stability : Alkenyl substituents may render the compound prone to polymerization or oxidation under harsh conditions, unlike nitroanilines, which are more thermally stable .

Physicochemical Properties

Hypothetical data based on structural analogs:

Notes:

- The pentenyl group likely improves solubility in non-polar solvents compared to nitro-substituted analogs .

- Crystallographic analysis (e.g., using SHELX or ORTEP ) would be essential for confirming conformational details.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.